(1-シクロヘキシル-1H-1,2,3-トリアゾール-4-イル)メタンアミン

説明

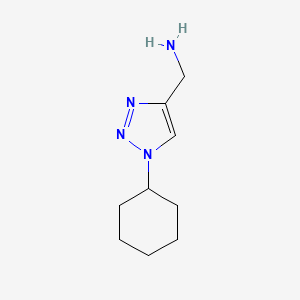

(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is a useful research compound. Its molecular formula is C9H16N4 and its molecular weight is 180.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬

“(1-シクロヘキシル-1H-1,2,3-トリアゾール-4-イル)メタンアミン”などの誘導体を含む1,2,3-トリアゾールは、その安定性と汎用性から創薬において広く用いられてきました . それらは多くの薬物に見られる共通の特徴であるアミド結合を模倣し、抗痙攣薬、抗生物質、抗がん剤、β-ラクタマーゼ阻害剤などの多くの医薬品に組み込まれてきました .

有機合成

トリアゾール環は有機合成において重要な足場として機能します。 さまざまな有機化合物への組み込みにより、安定性と反応性を向上させることができ、複雑な分子の合成において貴重な要素となります .

高分子化学

高分子化学において、トリアゾールは強化された特性を持つ新しい材料の開発に貢献しています。 それらは高分子鎖中のモノマーまたは架橋剤として使用でき、特定の機械的、熱的、および耐化学性特性を持つ材料につながります .

超分子化学

トリアゾールは、超分子集合体において不可欠な水素結合とπ-π相互作用に関与する能力で知られています。 これらの特性により、ナノテクノロジーや分子認識における潜在的な用途を持つ複雑な構造を構築するのに適しています .

生体複合化とケミカルバイオロジー

トリアゾール環は、さまざまな生体分子を互いに、または固体支持体に結合させるための生体複合化技術によく使用されます。 この用途は、化学生物学において生物学的プロセスを研究し、診断ツールを開発するために重要です .

蛍光イメージング

トリアゾールは、蛍光プローブとして機能するように官能化できます。 イメージングにおけるそれらの使用により、生物学的システムの可視化が可能になり、細胞プロセスに関する洞察を提供し、疾患の診断を支援します .

材料科学

その堅牢性とさまざまな構造を形成する能力により、トリアゾールは材料科学で応用が見られます。 それらは、電子機器、コーティング、その他の産業用途で使用される先進材料の組成の一部となり得ます .

酵素阻害

特定のトリアゾール誘導体は、炭酸脱水酵素IIなどの酵素の強力な阻害剤として特定されています。 この用途は、緑内障、てんかん、高山病などの状態の薬物の設計において重要です .

作用機序

Target of Action

Similar compounds, such as substituted (1-(benzyl)-1h-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, have been shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure .

Mode of Action

It is suggested that similar compounds bind to the colchicine binding site of tubulin . This binding can disrupt the polymerization of tubulin into microtubules, a critical process for cell division .

Biochemical Pathways

Compounds that inhibit tubulin polymerization can affect the mitotic spindle assembly, leading to cell cycle arrest . This disruption can trigger apoptosis, or programmed cell death .

Result of Action

Similar compounds have been shown to induce apoptosis in cancer cells . This is likely due to the disruption of microtubule formation, leading to cell cycle arrest and subsequent programmed cell death .

生化学分析

Biochemical Properties

(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in biochemical reactions, particularly in the inhibition of enzymes and interaction with proteins. It has been observed to interact with tubulin, a protein that is essential for cell division. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This interaction disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

Cellular Effects

The effects of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the microtubule network, which is crucial for cell division . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It has been shown to cause cell cycle arrest at the G2/M phase, leading to the activation of apoptotic pathways . Additionally, (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.

Molecular Mechanism

At the molecular level, (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics . This inhibition prevents the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and triggering apoptosis. Additionally, (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine has been shown to modulate gene expression by influencing transcription factors and signaling pathways involved in apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with its mechanism of action, which involves disruption of microtubule dynamics and cell cycle arrest.

Dosage Effects in Animal Models

The effects of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including weight loss, organ damage, and hematological abnormalities . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its effects on microtubule dynamics and gene expression . The distribution of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is influenced by its physicochemical properties, including its solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with tubulin and other biomolecules . Its localization is facilitated by targeting signals and post-translational modifications that direct it to specific cellular compartments . The subcellular distribution of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is essential for its role in disrupting microtubule dynamics and inducing apoptosis in cancer cells.

生物活性

(1-Cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is a notable compound within the triazole class, exhibiting a variety of biological activities that make it a subject of interest in medicinal chemistry and related fields. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a triazole ring, linked to a methanamine moiety. This structural configuration is critical for its biological interactions and potential applications.

Enzyme Inhibition

One of the primary biological activities of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is its moderate inhibition of Carbonic Anhydrase-II (CA-II) . This enzyme plays a vital role in maintaining acid-base balance in the body by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CA-II can lead to significant physiological effects, including alterations in pH balance and potential therapeutic applications in conditions like glaucoma and epilepsy.

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | Effect |

|---|---|---|

| Enzyme Inhibition | Carbonic Anhydrase-II | Moderate inhibition affecting pH balance |

| Antimicrobial Potential | Various pathogens | Potential activity against bacterial strains |

| Anticancer Activity | Cancer cell lines | In vitro studies showing cytotoxic effects |

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine:

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The compound demonstrated significant inhibitory effects with IC50 values indicating potential as an anticancer agent .

Study 2: Enzyme Interaction

Research focused on the interaction between (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine and CA-II revealed that the compound binds effectively at the active site. This interaction was influenced by environmental factors such as pH, which affected both efficacy and stability.

Comparison with Similar Compounds

To understand its unique properties better, we can compare (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine with other structurally similar compounds.

Table 2: Comparison with Similar Triazole Derivatives

| Compound Name | Structure Type | Key Features |

|---|---|---|

| (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine | Triazole derivative | Different biological activity profiles |

| (5-(cyclohexyl)-1H-pyrazole) | Pyrazole derivative | Different heterocyclic structure |

| (1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine | Triazole derivative | Increased lipophilicity due to fluorine |

The cyclohexyl substitution in (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine contributes to its distinct physical and chemical properties compared to these similar compounds.

特性

IUPAC Name |

(1-cyclohexyltriazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h7,9H,1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGSJZAOFVSAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。